molecular formula C9H11IO B8415693 1-Ethoxymethyl-4-iodo-benzene

1-Ethoxymethyl-4-iodo-benzene

Cat. No.: B8415693
M. Wt: 262.09 g/mol
InChI Key: SYIHQTYTZBKJLH-UHFFFAOYSA-N
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Description

1-Ethoxymethyl-4-iodo-benzene is a para-substituted benzene derivative with two functional groups: an ethoxymethyl group (-CH2-O-CH2CH3) at position 1 and an iodine atom at position 4. This compound is structurally analogous to halogenated aromatic intermediates used in pharmaceutical synthesis, agrochemicals, and materials science, where iodine’s leaving group ability and ethoxymethyl’s moderate polarity are advantageous .

Properties

Molecular Formula

C9H11IO

Molecular Weight

262.09 g/mol

IUPAC Name

1-(ethoxymethyl)-4-iodobenzene

InChI

InChI=1S/C9H11IO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3

InChI Key

SYIHQTYTZBKJLH-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 1-Ethoxymethyl-4-iodo-benzene and related compounds are summarized below:

Table 1: Structural Comparison of this compound with Analogues

Compound Name Substituents CAS Number Similarity Score* Key Differences vs. Target Compound Inferred Properties/Reactivity
This compound 1: -CH2-OCH2CH3; 4: -I - - Reference compound High polarizability; reactive in coupling reactions
4-Ethyl-2-iodo-1-methoxybenzene 1: -OCH3; 2: -I; 4: -CH2CH3 868167-69-5 0.92 Methoxy vs. ethoxymethyl; ethyl vs. iodine at para Reduced steric bulk; altered electronic effects
(3-Iodo-4-methoxyphenyl)methanol 3: -I; 4: -OCH3; -CH2OH 53279-82-6 0.89 Hydroxyl group introduces H-bonding capability Higher polarity; potential for oxidation reactions
1-Bromo-4-(methoxymethyl)benzene 1: -CH2-OCH3; 4: -Br - - Bromine (lighter halogen) vs. iodine Lower leaving-group ability; reduced MW
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene 1: -Cl; 2: -(CH2-C6H4-OCH2CH3); 4: -I - - Chlorine and benzyl group add complexity Enhanced steric hindrance; multi-halogen effects

*Similarity scores based on structural alignment algorithms (0–1 scale) .

Key Findings :

Halogen Effects: Iodine in this compound enhances its utility in cross-coupling reactions compared to brominated (e.g., 1-Bromo-4-(methoxymethyl)benzene) or chlorinated analogues (e.g., 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene), as iodine is a superior leaving group .

Functional Group Variations: Ethoxymethyl (-CH2-OCH2CH3) provides greater lipophilicity than methoxymethyl (-CH2-OCH3) or hydroxyl-containing groups (e.g., in (3-Iodo-4-methoxyphenyl)methanol), impacting solubility in organic solvents . Hydroxyl groups (e.g., in (3-Iodo-4-methoxyphenyl)methanol) increase polarity and H-bonding capacity, making such compounds more suitable for aqueous-phase reactions .

Steric and Electronic Effects :

  • Bulky substituents like the benzyl group in 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene may hinder reaction kinetics in sterically sensitive processes (e.g., Pd-catalyzed couplings) .
  • Methoxy groups (e.g., in 4-Ethyl-2-iodo-1-methoxybenzene) exert stronger electron-donating effects compared to ethoxymethyl, altering aromatic ring reactivity toward electrophiles .

Applications :

  • Iodinated derivatives are preferred in radiopharmaceuticals due to iodine’s isotopic versatility (e.g., ¹²³I/¹²⁵I for imaging) .
  • Ethoxymethyl groups may serve as protective intermediates in multi-step syntheses, balancing stability and ease of deprotection .

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